molecular formula C20H19ClN4O2S B2384770 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide CAS No. 921468-00-0

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B2384770
CAS No.: 921468-00-0
M. Wt: 414.91
InChI Key: HMMSAPQSOCFNPW-UHFFFAOYSA-N
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Description

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that features a thiazole ring, a urea linkage, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Urea Linkage Formation: The urea linkage is formed by reacting an isocyanate with an amine. In this case, 4-chlorophenyl isocyanate reacts with an appropriate amine to form the urea derivative.

    Final Coupling: The final step involves coupling the thiazole derivative with the urea derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the urea linkage or the thiazole ring, potentially leading to the formation of amines or thiols.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: The compound may exhibit biological activity, making it a candidate for drug development.

    Materials Science: Its unique structure could be exploited in the design of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and urea linkage could play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(3-(4-fluorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide
  • 2-(2-(3-(4-bromophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide
  • 2-(2-(3-(4-methylphenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide

Uniqueness

The presence of the 4-chlorophenyl group in 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide distinguishes it from its analogs. This substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it unique among similar compounds.

Biological Activity

The compound 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide is a synthetic organic molecule characterized by its complex structure, which includes a thiazole ring, a urea linkage, and various aromatic substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of the compound is C20H19ClN4O4SC_{20}H_{19}ClN_{4}O_{4}S, with a molecular weight of 446.9 g/mol. Its structure is pivotal for its biological activity, as the thiazole ring and the chlorophenyl group contribute to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC20H19ClN4O4S
Molecular Weight446.9 g/mol
CAS Number897620-85-8

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antibacterial Properties : The presence of the sulfonamide group in similar compounds suggests potential antibacterial activity, which warrants further investigation into its efficacy against specific bacterial strains.
  • Tyrosinase Inhibition : Similar compounds have shown promise as tyrosinase inhibitors, which are important in treating hyperpigmentation disorders. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the aromatic rings can enhance inhibitory activity.
  • Antioxidant Activity : Some derivatives of thiazole compounds have demonstrated antioxidant properties, which could contribute to their therapeutic potential in oxidative stress-related conditions.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives related to this compound. For example:

  • A study evaluated various phenylamino quinazolinone derivatives as tyrosinase inhibitors, revealing that specific substitutions significantly impacted their inhibitory activity against tyrosinase with IC50 values ranging from 17.02 µM to 48.26 µM for different compounds .
  • Another research highlighted that methyl substitutions at the meta position of phenyl groups significantly improved enzyme inhibition due to enhanced hydrophobic interactions .

The proposed mechanism of action for this compound involves interactions with key enzymes or receptors within biological pathways:

  • Enzyme Binding : The thiazole ring may facilitate binding to active sites on enzymes, while the urea linkage can form hydrogen bonds with amino acid residues, enhancing stability and specificity of binding.
  • Inhibition Pathways : By inhibiting enzymes like tyrosinase, this compound could potentially alter melanin synthesis pathways, making it a candidate for treatments targeting pigmentation disorders.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S/c1-12-4-3-5-13(2)18(12)24-17(26)10-16-11-28-20(23-16)25-19(27)22-15-8-6-14(21)7-9-15/h3-9,11H,10H2,1-2H3,(H,24,26)(H2,22,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMSAPQSOCFNPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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